molecular formula C16H19ClN4O3 B2992858 (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1448079-35-3

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2992858
CAS No.: 1448079-35-3
M. Wt: 350.8
InChI Key: ANSSFFWJBLMXSA-UHFFFAOYSA-N
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Description

The compound (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a methanone derivative featuring a piperidine core substituted with a 5-chloropyridinyloxy group and a 3-methoxy-1-methylpyrazole moiety. This structure combines aromatic heterocycles (pyridine and pyrazole) with a piperidine scaffold, a design common in medicinal chemistry for modulating bioactivity and pharmacokinetics .

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-20-10-13(15(19-20)23-2)16(22)21-7-5-12(6-8-21)24-14-4-3-11(17)9-18-14/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSSFFWJBLMXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloropyridin-2-ol with a piperidine derivative under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures. This method facilitates the formation of the ether linkage essential for the compound's structure.

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) , which plays a crucial role in regulating glucose homeostasis and insulin secretion. Activation of GPR119 has been linked to improved glycemic control, making it a potential target for diabetes therapeutics. The compound's structure allows it to interact effectively with this receptor, influencing downstream signaling pathways.

Pharmacological Effects

  • Antidiabetic Activity :
    • The compound's interaction with GPR119 suggests potential antidiabetic effects. Studies indicate that compounds targeting this receptor can enhance insulin secretion in response to glucose, lowering blood sugar levels.
  • Antitumor Activity :
    • Pyrazole derivatives, including those similar to our compound, have shown promising results in inhibiting tumor growth. Research indicates that pyrazoles can exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties :
    • Some studies have highlighted the anti-inflammatory capabilities of pyrazole derivatives. The presence of specific functional groups can modulate inflammatory pathways, leading to reduced cytokine production and inflammation .

Study 1: Antitumor Efficacy

A study evaluated various pyrazole derivatives for their cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazole compounds exhibited significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin. The study emphasized the importance of substituents on the pyrazole ring in enhancing biological activity .

Study 2: GPR119 Activation

Research focused on the activation of GPR119 by various synthetic compounds demonstrated that those resembling this compound showed improved insulinotropic effects in vitro. This suggests a potential pathway for developing new antidiabetic drugs based on this scaffold.

Comparative Analysis of Similar Compounds

Compound NameTarget ReceptorBiological ActivityReference
Compound AGPR119Antidiabetic
Compound BEGFRAntitumor
Compound CVariousAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in substituent positions, heterocyclic systems, or functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activity
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone (Target) C₂₀H₂₁ClN₄O₃ 412.86 5-Cl-pyridin-2-yloxy, 3-methoxy-1-methylpyrazole Not explicitly reported
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone C₁₉H₁₈ClN₅O₂ 383.8 3-Cl-pyridin-4-yloxy, 2-phenyltriazole Not reported
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone C₁₄H₁₆ClN₅O₂ 337.76 3-Cl-pyridin-2-yloxy, 1-methyltriazole Not reported
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone C₂₄H₂₀N₄O 380.44 Pyrazoline core, diphenyl substituents, pyridinyl methanone Antimicrobial activity
{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-isoxazol-3-yl)-methanone C₂₂H₂₂N₆O₅S 506.51 Pyrazolo-pyrimidine, methanesulfonyl-phenyl, isoxazole Patent application

Functional Group Impact on Properties

  • Chloropyridinyloxy Group: The position of the chlorine atom on the pyridine ring (e.g., 5-Cl in the target vs.
  • Heterocyclic Moieties : Replacing pyrazole (target) with triazole () or pyrazolo-pyrimidine () modifies hydrogen-bonding capacity and metabolic stability. Triazoles, for instance, may enhance bioavailability due to improved solubility .
  • Substituent Effects : The 3-methoxy and 1-methyl groups on the pyrazole in the target compound likely enhance lipophilicity compared to unsubstituted analogs, impacting membrane permeability .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound with high purity?

Methodological Answer:
The synthesis typically involves refluxing precursors in ethanol or xylene for extended periods (2–30 hours) under controlled temperatures. For example, coupling reactions between pyrazole and piperidine derivatives often require reflux in ethanol for 2 hours, followed by purification via recrystallization using DMF-EtOH (1:1) mixtures . Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1 molar equivalents) and employing anhydrous sodium sulfate for drying organic layers . Safety protocols, such as using fume hoods and PPE, are critical due to the compound’s potential toxicity .

Basic: Which characterization techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:
X-ray crystallography is definitive for structural confirmation, as demonstrated by monoclinic crystal systems (e.g., space group P21/c) with parameters a = 6.0686 Å, b = 18.6887 Å, and β = 91.559° . Complementary techniques include:

  • HPLC : Use a C18 column with gradient elution (e.g., ammonium acetate buffer at pH 6.5) for purity assessment .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • NMR : Assign signals for the methoxy group (~3.8 ppm in 1^1H NMR) and pyridin-2-yl moiety .

Basic: How can initial bioactivity screening be designed to evaluate this compound’s potential?

Methodological Answer:
Screen against bacterial models (e.g., E. coli, S. aureus) and cancer cell lines (e.g., HeLa, MCF-7) using:

  • MIC assays : Dilute the compound in DMSO and test at concentrations ranging from 0.1–100 µM .
  • MTT assays : Incubate cells for 48–72 hours and measure viability spectrophotometrically at 570 nm .
    Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate replicates to minimize variability .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:
Modify substituents systematically:

  • Replace the 5-chloropyridin-2-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Compare analogs with varying piperidinyloxy linkers (e.g., morpholine derivatives) to evaluate steric contributions .
    Use molecular docking to predict binding affinities to targets (e.g., kinases, GPCRs) and validate with in vitro assays .

Advanced: How should researchers address stability discrepancies under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours and monitor degradation via HPLC .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min up to 400°C to identify decomposition points .
    Store samples in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced: How can contradictions in bioactivity data across experimental models be resolved?

Methodological Answer:

  • Model standardization : Use isogenic cell lines and genetically uniform animal models (e.g., C57BL/6 mice) to reduce variability .
  • Dose-response curves : Compare EC₅₀ values across models and assess metabolic differences (e.g., cytochrome P450 activity) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers .

Advanced: What methodologies are used to evaluate the compound’s environmental fate and ecological impact?

Methodological Answer:

  • Biodegradation assays : Incubate with soil microbiota and quantify residual compound via LC-MS over 30 days .
  • Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation potential .
  • Ecotoxicology : Test on Daphnia magna (48-hour LC₅₀) and algal models (Chlorella vulgaris) to assess aquatic toxicity .

Advanced: How can analytical methods be validated for quantifying this compound in complex matrices?

Methodological Answer:

  • Linearity : Prepare calibration curves (0.1–100 µg/mL) and confirm ≥ 0.99 .
  • Recovery tests : Spike biological samples (e.g., plasma, liver homogenate) and calculate recovery rates (target: 85–115%) .
  • Inter-day precision : Analyze three concentrations in triplicate across three days; accept %RSD < 15% .

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